

Ceritinib In Vitro Enzymatic Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro enzymatic assays used to characterize the activity of **ceritinib**, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). This document details the biochemical basis of these assays, provides comprehensive experimental protocols, and presents key quantitative data for comparative analysis.

Introduction to Ceritinib and its Target

Ceritinib (also known as LDK378) is a second-generation, ATP-competitive tyrosine kinase inhibitor (TKI).[1] Its primary therapeutic target is the ALK receptor tyrosine kinase.[2][3] Chromosomal rearrangements resulting in the fusion of the ALK gene, such as with EML4, lead to a constitutively active fusion protein that drives oncogenesis in a subset of non-small cell lung cancers (NSCLC).[1][3] Ceritinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the STAT3, AKT, and ERK1/2 pathways.[2][3]

Quantitative Analysis of Ceritinib's Enzymatic Activity



In vitro enzymatic assays are fundamental to characterizing the potency and selectivity of kinase inhibitors. For **ceritinib**, these assays have demonstrated high potency against ALK and have also identified a profile of off-target kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

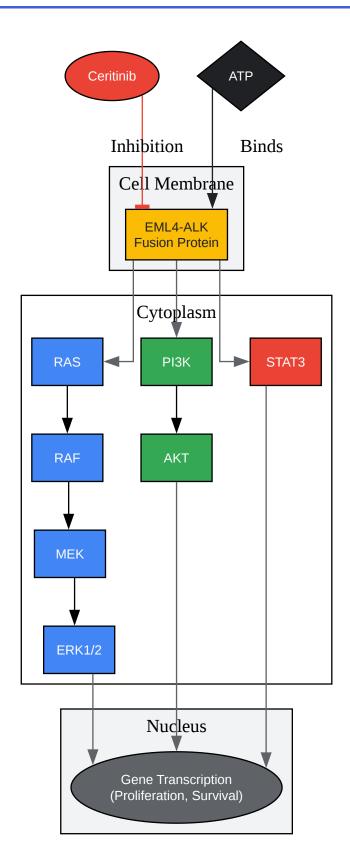
Target Kinase	IC50 (nM)	Assay Type	Reference
ALK	0.2	Cell-free assay	[4]
ALK	0.15	Enzymatic assay	[5]
ALK	0.20	Enzyme-based assay	[6]
Insulin Receptor (InsR)	7	Cell-free assay	[4]
IGF-1R	8	Cell-free assay	[4]
STK22D	23	Cell-free assay	[4]
FLT3	60	Cell-free assay	[4]
ROS1	Inhibited	Not specified	[1]

Table 1: In Vitro Enzymatic Inhibition of Various Kinases by **Ceritinib**. This table summarizes the IC50 values of **ceritinib** against its primary target, ALK, and several off-target kinases as determined by various in vitro enzymatic assays.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the ALK signaling pathway targeted by **ceritinib** and a generalized workflow for an in vitro kinase inhibition assay.

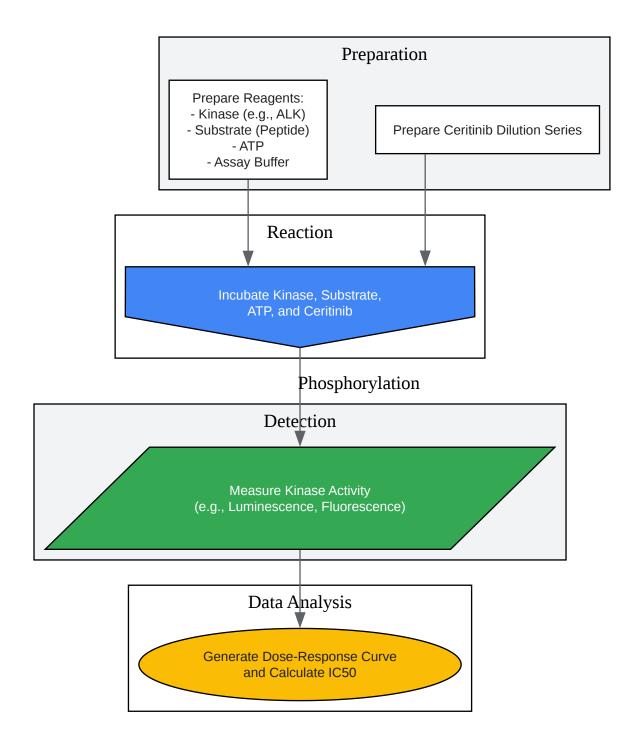




Click to download full resolution via product page

Caption: ALK signaling pathway and the inhibitory action of ceritinib.





Click to download full resolution via product page

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Detailed Experimental Protocols



The following sections provide detailed methodologies for common in vitro enzymatic assays used to evaluate **ceritinib**'s activity against ALK.

Mobility Shift Kinase Assay (e.g., LabChip)

This assay measures the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation by the kinase.

Materials:

- Recombinant human ALK enzyme (expressed in Sf9 insect cells with an N-terminal GST tag)
- Fluorescently labeled peptide substrate (e.g., Srctide with a fluorescein label)[7]
- ATP solution
- Ceritinib (or other test inhibitor)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Stop solution (e.g., 100 mM EDTA in kinase buffer)
- Microplate (384-well)
- LabChip EZ Reader or similar microfluidic electrophoresis system

Procedure:

- Reagent Preparation:
 - Prepare a 2X solution of the ALK enzyme in kinase reaction buffer. The final concentration should be determined by an initial enzyme titration experiment to ensure the reaction is in the linear range (typically in the low nM range).
 - Prepare a 2X solution of the fluorescently labeled peptide substrate in kinase reaction buffer. The final concentration should be at or near the Km for the substrate (typically 1-2 μM).



- Prepare a 4X solution of ATP in kinase reaction buffer. The final concentration is often set at the apparent ATP Km for the kinase to facilitate the detection of ATP-competitive inhibitors.
- Prepare a 4X serial dilution of ceritinib in 100% DMSO, followed by a further dilution into kinase reaction buffer to achieve the final desired concentrations with a constant final DMSO concentration (e.g., 1%).

Assay Reaction:

- Add 5 μL of the 4X ceritinib dilution (or DMSO for control wells) to the wells of a 384-well microplate.
- Add 10 μL of the 2X ALK enzyme solution to each well.
- \circ Initiate the kinase reaction by adding 5 μ L of the 4X ATP/substrate mixture. The final reaction volume is 20 μ L.
- Incubate the plate at 30°C for 60 minutes.
- Reaction Termination and Detection:
 - Stop the reaction by adding 20 μL of stop solution.
 - Analyze the plate on the LabChip EZ Reader. The instrument will electrophoretically separate the phosphorylated and unphosphorylated substrate, and the ratio of the two is used to determine the percent inhibition.

Data Analysis:

- The percent inhibition is calculated relative to the DMSO control (0% inhibition) and a noenzyme control (100% inhibition).
- Plot the percent inhibition against the logarithm of the ceritinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Foundational & Exploratory





This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

Materials:

- Recombinant human ALK enzyme
- Peptide substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
- ATP solution
- Ceritinib (or other test inhibitor)
- Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White, opaque 384-well microplates
- Luminometer

Procedure:

- Reagent Preparation:
 - Prepare reagents as described in the mobility shift assay protocol, adjusting concentrations as necessary for the specific kinase and substrate pair.
- Kinase Reaction:
 - In a 384-well white plate, combine the ALK enzyme, peptide substrate, and ceritinib (or DMSO control) in kinase reaction buffer.
 - \circ Initiate the reaction by adding ATP. The final reaction volume is typically 5 μ L.
 - Incubate the plate at 30°C for 60 minutes.



ADP Detection:

- Add 5 μL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase and luciferin for the light-producing reaction.
- Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate-reading luminometer.
 - The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Calculate the percent inhibition and determine the IC50 value as described for the mobility shift assay.

Conclusion

The in vitro enzymatic assays described in this guide are essential tools for the preclinical evaluation of kinase inhibitors like **ceritinib**. They provide robust and quantitative data on inhibitor potency and selectivity, which are critical for guiding drug development efforts. The detailed protocols provided herein offer a foundation for researchers to establish and conduct these assays in their own laboratories. Careful optimization of assay conditions, including enzyme and substrate concentrations, is crucial for obtaining accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. custombiotech.roche.com [custombiotech.roche.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Unique substrate specificity of anaplastic lymphoma kinase (ALK): development of phosphoacceptor peptides for the assay of ALK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A time-resolved luminescence biosensor assay for anaplastic lymphoma kinase (ALK) activity Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. FL-labeled Peptide Substrates Carna Biosciences, Inc. [carnabio.com]
- To cite this document: BenchChem. [Ceritinib In Vitro Enzymatic Assays: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560025#ceritinib-in-vitro-enzymatic-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com